1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with methyl, phenyl, and pyridinyl groups
Preparation Methods
The synthesis of 1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d]pyrimidine ring system.
Substitution reactions: The introduction of methyl, phenyl, and pyridinyl groups is achieved through various substitution reactions. These reactions often require the use of reagents such as alkyl halides, aryl halides, and pyridine derivatives.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit activity against certain diseases, including cancer and inflammatory conditions.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers study this compound to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione can be compared with other pyrrolopyrimidine derivatives, such as:
1,3-Dimethyl-5-phenyl-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activity.
1,3-Dimethyl-5-(4-chlorophenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione: The presence of a chlorine atom instead of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5282-60-0 |
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Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N4O2/c1-14-6-8-16(9-7-14)19-18-17(23(2)21(27)24(3)20(18)26)13-25(19)12-15-5-4-10-22-11-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
CXNXKSCFJKQGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2CC4=CN=CC=C4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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